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molecular formula C3H9N B3044110 Trimethyl-d9-amine CAS No. 13960-80-0

Trimethyl-d9-amine

Cat. No. B3044110
M. Wt: 68.17 g/mol
InChI Key: GETQZCLCWQTVFV-GQALSZNTSA-N
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Patent
US07084302B2

Procedure details

To a 1.5 L autoclave equipped with a stirrer and a heating means were added 90 g (11.0 mol) of dimethyl carbonate, 59 g (1.0 mol) of trimethyl amine and 510 g (15 mol) of methanol. Stirring was initiated after the autoclave was sealed. The autoclave was heat to 140° C., and pressure was 1.5 MPa. The reaction was kept at 140° C. for 4 h. Then the reaction mixture was cooled to 50° C. and discharged into a 1 L three-necked flask. Part of methanol was removed from the solution of tetramethylammonium methyl-carbonate in methanol thus obtained under vacuum, and then the solution was cooled to ambient temperature. White crystal precipitated out. The crystal was filtrated, oven dried and recrystallized from methanol, to give 119.5 g of tetramethylammonium methyl-carbonate having a purity of 99.2% as measured by chromatography. The yield was 80.2%.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4]C)[O:2][CH3:3].[CH3:7][N:8]([CH3:10])[CH3:9].[CH3:11]O>>[CH3:3][O:2][C:1](=[O:4])[O-:6].[CH3:7][N+:8]([CH3:11])([CH3:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
59 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
510 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1.5 L autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
discharged into a 1 L three-necked flask
CUSTOM
Type
CUSTOM
Details
Part of methanol was removed from the solution of tetramethylammonium methyl-carbonate in methanol
CUSTOM
Type
CUSTOM
Details
thus obtained under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
White crystal precipitated out
FILTRATION
Type
FILTRATION
Details
The crystal was filtrated
CUSTOM
Type
CUSTOM
Details
oven dried
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC([O-])=O.C[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 119.5 g
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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